molecular formula C21H18ClN3O B11456570 6-(4-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-(4-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11456570
M. Wt: 363.8 g/mol
InChI Key: HOHZRWHDMXKYLI-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, cyanation reactions may involve trimethylsilyl cyanide.

      Major Products: The major products depend on the specific reaction conditions and substituents. Detailed studies are needed to identify specific products.

  • Scientific Research Applications

      Chemistry: Used as a building block for designing novel heterocyclic compounds.

      Biology: Investigated for potential biological activities, including anti-fibrotic effects.

      Medicine: May serve as a lead compound for drug development.

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • Molecular targets and pathways involved in its anti-fibrotic effects need further exploration.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyrimidine derivatives with anti-fibrotic properties.

      Uniqueness: Highlight its distinct features compared to related compounds.

    Properties

    Molecular Formula

    C21H18ClN3O

    Molecular Weight

    363.8 g/mol

    IUPAC Name

    6-[(4-chlorophenyl)methyl]-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

    InChI

    InChI=1S/C21H18ClN3O/c1-13-18(12-15-8-10-17(22)11-9-15)21(26)25-20(23-13)19(14(2)24-25)16-6-4-3-5-7-16/h3-11,24H,12H2,1-2H3

    InChI Key

    HOHZRWHDMXKYLI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)Cl)C)C4=CC=CC=C4

    Origin of Product

    United States

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